1-(2H-1,3-benzodioxol-5-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
Description
The exact mass of the compound this compound is 358.05989794 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c16-15(17,18)8-20(6-10-3-4-24-7-10)14(21)19-11-1-2-12-13(5-11)23-9-22-12/h1-5,7H,6,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTPIIPCKIOHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)N(CC3=CSC=C3)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique hybrid structure that combines a 1,3-benzodioxole moiety with a thiophene and a trifluoroethyl group. This structural diversity contributes to its varied biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Anticancer Activity : The benzodioxole scaffold is known for its anticancer properties. Compounds containing this moiety have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties : The thiophene component is associated with antimicrobial activity. Studies have demonstrated that thiophene derivatives can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; affects cell cycle regulation. |
| Antimicrobial | Inhibits bacterial growth; disrupts cell membranes. |
| Antifungal | Exhibits antifungal properties against various strains. |
| Anti-inflammatory | Modulates inflammatory pathways; potential in treating inflammatory diseases. |
Case Studies and Research Findings
- Anticancer Studies : A study published in Medicinal Chemistry highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity .
- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of related compounds and found that derivatives with thiophene groups displayed strong activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 5 µg/mL .
- Anti-inflammatory Effects : Research indicated that the compound could reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
